Cas no 757251-37-9 (Phenol, 2-chloro-6-fluoro-4-nitro-)

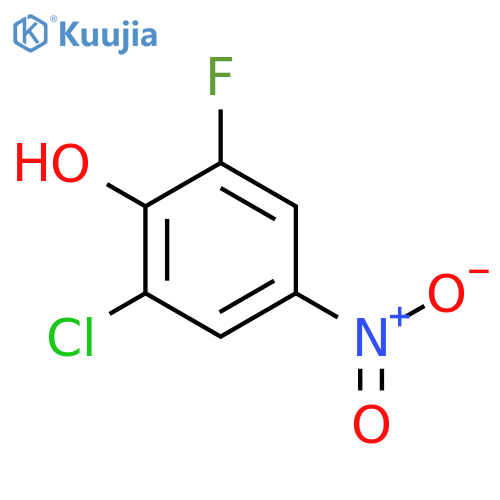

757251-37-9 structure

商品名:Phenol, 2-chloro-6-fluoro-4-nitro-

CAS番号:757251-37-9

MF:C6H3ClFNO3

メガワット:191.544324159622

MDL:MFCD24362584

CID:1774812

PubChem ID:59987459

Phenol, 2-chloro-6-fluoro-4-nitro- 化学的及び物理的性質

名前と識別子

-

- Phenol, 2-chloro-6-fluoro-4-nitro-

- EN300-631693

- G22395

- AKOS021372296

- MFCD24362584

- 757251-37-9

- 2-chloro-6-fluoro-4-nitrophenol

- DNEKNGNVVLMMLU-UHFFFAOYSA-N

- SCHEMBL6383570

-

- MDL: MFCD24362584

- インチ: InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H

- InChIKey: DNEKNGNVVLMMLU-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1F)O)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 190.97859

- どういたいしつりょう: 190.9785488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 66Ų

じっけんとくせい

- PSA: 63.37

Phenol, 2-chloro-6-fluoro-4-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB540877-100mg |

2-Chloro-6-fluoro-4-nitrophenol; . |

757251-37-9 | 100mg |

€182.50 | 2025-03-19 | ||

| abcr | AB540877-250mg |

2-Chloro-6-fluoro-4-nitrophenol; . |

757251-37-9 | 250mg |

€259.00 | 2025-03-19 | ||

| abcr | AB540877-1g |

2-Chloro-6-fluoro-4-nitrophenol; . |

757251-37-9 | 1g |

€483.00 | 2025-03-19 | ||

| Aaron | AR01BK6V-50mg |

2-chloro-6-fluoro-4-nitrophenol |

757251-37-9 | 95% | 50mg |

$105.00 | 2025-03-30 | |

| 1PlusChem | 1P01BJYJ-1g |

2-chloro-6-fluoro-4-nitrophenol |

757251-37-9 | 95% | 1g |

$309.00 | 2025-03-19 | |

| 1PlusChem | 1P01BJYJ-5g |

2-chloro-6-fluoro-4-nitrophenol |

757251-37-9 | 95% | 5g |

$827.00 | 2025-03-19 | |

| 1PlusChem | 1P01BJYJ-50mg |

2-chloro-6-fluoro-4-nitrophenol |

757251-37-9 | 95% | 50mg |

$100.00 | 2025-03-19 | |

| A2B Chem LLC | AW17899-5g |

2-Chloro-6-fluoro-4-nitrophenol |

757251-37-9 | 95% | 5g |

$785.00 | 2024-04-19 | |

| A2B Chem LLC | AW17899-50mg |

2-Chloro-6-fluoro-4-nitrophenol |

757251-37-9 | 95% | 50mg |

$97.00 | 2024-04-19 | |

| Aaron | AR01BK6V-2.5g |

2-chloro-6-fluoro-4-nitrophenol |

757251-37-9 | 95% | 2.5g |

$687.00 | 2025-02-09 |

Phenol, 2-chloro-6-fluoro-4-nitro- 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

757251-37-9 (Phenol, 2-chloro-6-fluoro-4-nitro-) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:757251-37-9)Phenol, 2-chloro-6-fluoro-4-nitro-

清らかである:99%

はかる:1g

価格 ($):292.0